molecular formula C10H9NO B1205010 N-Hydroxy-2-naphthylamine CAS No. 613-47-8

N-Hydroxy-2-naphthylamine

Cat. No.: B1205010
CAS No.: 613-47-8
M. Wt: 159.18 g/mol
InChI Key: JGXYZXHJZJYHPW-UHFFFAOYSA-N
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Description

N-Hydroxy-2-naphthylamine (Chemical Formula: C₁₀H₉NO) is a hydroxylamine derivative of 2-naphthylamine that serves as a key intermediate in biochemical and toxicological research . This compound is of significant interest in studying the metabolic pathways of aromatic amines, as it is a known precursor in the formation of glucuronide conjugates such as this compound-N-glucuronide (CAS 62317-15-1) . Its molecular structure features a naphthalene ring system with a hydroxylamine functional group, which contributes to its reactivity and role in biotransformation studies . Researchers utilize this compound primarily in investigations of xenobiotic metabolism, carcinogenesis mechanisms, and DNA adduct formation, providing valuable insights into the molecular basis of chemical toxicity and metabolic detoxification pathways. The compound is offered as a high-purity solid material suitable for analytical standards and in vitro research applications. Strict handling protocols are recommended due to the reactive nature of hydroxylamine compounds. This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-naphthalen-2-ylhydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H9NO/c12-11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXYZXHJZJYHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4073918
Record name 2-Naphthalenamine, N-hydroxy-
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Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

613-47-8
Record name N-Hydroxy-2-naphthalenamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Hydroxy-2-naphthylamine
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Record name 2-Naphthalenamine, N-hydroxy-
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Record name N-HYDROXY-2-NAPHTHYLAMINE
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Chemical Reactivity and Mechanistic Investigations of N Hydroxy 2 Naphthylamine

Oxidation-Reduction Chemistry of the Hydroxylamine (B1172632) Group

The hydroxylamine moiety of N-Hydroxy-2-naphthylamine is a focal point of its redox chemistry, leading to the formation of highly reactive intermediates through electron transfer processes.

The oxidation of N-hydroxy compounds is significantly influenced by the redox potential difference between the substrate and the oxidizing agent, such as a laccase enzyme. researchgate.net A higher oxidation rate is generally observed when the N-hydroxy compound has a lower redox potential or the oxidizing agent has a higher one. researchgate.net The oxidation mechanism is believed to involve an "outer-sphere" type of single-electron transfer from the N-hydroxy substrate, accompanied by the release of a proton, which is considered the rate-limiting step. researchgate.net This one-electron oxidation mechanism has been proposed for the oxidation of 2-naphthylamine (B18577) by prostaglandin (B15479496) H synthase (PHS) as well. nih.gov Theoretical studies also lend support to a one-electron transfer mechanism for the metabolic oxidation of carcinogenic arylamines. iarc.fr For N-hydroxy compounds like N-hydroxyacetanilide (NHA), electrochemical studies have determined redox potentials and their dependence on pH. researchgate.net

Table 1: Redox Potentials of Selected N-Hydroxy Compounds

This table shows the half-wave potentials (E1/2) for N-hydroxyacetanilide (NHA) and violuric acid (VA) at a specific pH, illustrating the electrochemical properties of related N-OH compounds.

CompoundpHRedox Potential (E1/2 vs. Ag/AgCl)Source
N-hydroxyacetanilide (NHA)40.83 V researchgate.net
Violuric acid (VA)40.91 V researchgate.net

The oxidation of this compound is a critical step that can lead to the formation of a highly reactive electrophilic arylnitrenium ion. nih.gov The 2-naphthylamine nitrenium ion is thought to arise from this compound and is considered a key species in its reactivity profile. uzh.chwayne.edu This conversion is facilitated under acidic conditions, such as those found in the urinary bladder, which can increase the rate of decomposition of the N-hydroxylamine to form the nitrenium ion. nih.govresearchgate.net This ion is an ultimate reactive metabolite that can interact with various cellular macromolecules. iarc.fr

In addition to nitrenium ions, oxidative metabolism can also produce nitroso intermediates. Following oral administration of 2-naphthylamine, this compound and 2-nitrosonaphthalene (B14161748) are formed. nih.govuzh.ch These compounds are considered necessary precursors for the formation of certain adducts. uzh.ch The metabolic pathways for 2-nitronaphthalene (B181648) and 2-naphthylamine appear to be linked, with both potentially yielding this compound and its corresponding nitroso derivative, 2-nitrosonaphthalene, as common intermediates. nih.govpsu.edu

The N-aryl-2-naphthylamine framework is susceptible to oxidative coupling reactions, typically catalyzed by metal complexes. Iron-catalyzed asymmetric oxidative C-C coupling of diarylamines, including N-aryl-2-naphthylamines, can proceed at room temperature using air as the oxidant. researchgate.net This method allows for the synthesis of 2,2′-bis(arylamino)-1,1′-biaryls. researchgate.net Electrochemical methods have also been developed for the dehydrogenative homocoupling of various N-substituted 2-naphthylamines, proceeding through a proposed radical-radical coupling mechanism initiated by a single-electron transfer. mdpi.com Furthermore, a two-phase oxidative cross-coupling reaction between a molecular crystal of 2-naphthol (B1666908) and 2-naphthylamine, using aqueous Fe³⁺, has been shown to selectively produce the cross-coupled product, 2-amino-2′-hydroxy-1,1′-binaphthalene. rsc.org

Formation and Characterization of Nitrenium Ions and Nitroso Intermediates

Nucleophilic and Electrophilic Reactivity Studies

This compound exhibits both nucleophilic and electrophilic characteristics, enabling it to participate in a range of chemical transformations, including esterification and hydrolysis of its conjugates.

The hydroxylamine group of this compound can act as a nucleophile, reacting with electrophilic reagents such as carboxylic acids and acid anhydrides to form esters. While direct reaction with a carboxylic acid can be difficult, the process is often facilitated by converting the carboxylic acid's hydroxyl group into a better leaving group. libretexts.org Acid anhydrides, being more reactive than carboxylic acids, readily react with nucleophiles like alcohols or amines via nucleophilic acyl substitution to form esters or amides, respectively. uobasrah.edu.iqlibretexts.org In the context of arylamine metabolism, the N-hydroxy metabolite can be further activated through conjugation, including esterification with sulfate (B86663) or acetate (B1210297). iarc.friarc.fr This formation of an ester from the N-hydroxy group creates a better leaving group, which can facilitate the subsequent formation of the reactive nitrenium ion. wayne.eduiarc.fr

In biological systems, this compound can be conjugated with glucuronic acid to form N-(beta-1-glucosiduronyl)-N-hydroxy-2-naphthylamine, also known as its N-glucuronide. nih.gov This conjugate is relatively stable at neutral pH. nih.gov However, it is susceptible to hydrolysis under acidic conditions. nih.govnih.govoup.comcapes.gov.br This acid-catalyzed hydrolysis is a critical pathway, as it regenerates the parent N-hydroxy arylamine. nih.govoup.com Studies have shown that at an acidic pH of 5, the N-glucuronide of this compound is rapidly hydrolyzed. nih.gov This process is significant as the N-glucuronide can be transported to the urinary bladder, where the typically acidic environment of urine can facilitate its hydrolysis back to the more reactive this compound. nih.govnih.govnih.gov

Table 2: Effect of pH on the Hydrolysis and Absorption of this compound-N-glucuronide

This table demonstrates the impact of pH on the stability of the N-glucuronide conjugate. At acidic pH, increased hydrolysis leads to the release of this compound, which is then absorbed. Data reflects the percentage of radioactivity absorbed from the bladder lumen within 30 minutes of instillation.

CompoundpH of SolutionAbsorption (% of Dose)Source
N-HO-2-NA-N-glucuronide7<10% oup.com
N-HO-2-NA-N-glucuronide530-50% oup.com

N-HO-2-NA represents this compound.

Intramolecular Rearrangements (e.g., to 2-amino-1-naphthol)

This compound can undergo intramolecular rearrangement to form 2-amino-1-naphthol (B1222171). iarc.frnih.goviarc.fr This transformation is a significant pathway in its metabolism. iarc.frnih.gov The N-hydroxylated intermediate is known to be unstable and can rearrange to form the phenolic compound 2-amino-1-naphthol, which can then be conjugated with sulfate or glucuronide. nih.goviarc.fr This rearrangement is considered part of the metabolic activation process. iarc.fr

Interaction Mechanisms with Biomacromolecules in Model Systems (Excluding Clinical/Toxicological Outcomes)

Under mildly acidic conditions, this compound is reactive towards nucleic acids and proteins, forming covalent bonds. nih.govnih.govresearchgate.net The extent of this reaction varies with the biomolecule, with a higher affinity observed for polyguanylic acid and DNA compared to proteins, rRNA, and tRNA. nih.govnih.govresearchgate.net At a neutral pH of 7, significant reactions are primarily observed with proteins. nih.govnih.govresearchgate.net

In Vitro Studies of this compound DNA Adduction Mechanisms

In vitro studies have demonstrated that this compound reacts with DNA, particularly under acidic conditions (pH 5.0), to form several distinct DNA adducts. iarc.frepa.gov The interaction leads to the formation of covalently bound derivatives with the nucleic acid. nih.govnih.gov Enzymatic hydrolysis of DNA that has been exposed to this compound reveals the presence of multiple nucleoside-arylamine adducts. nih.govnih.gov These adducts are considered to be a crucial step in the initiation of carcinogenesis. nih.gov

Characterization of DNA Adduct Structures (e.g., dG-C8, dG-N2, dA-N6)

Three primary DNA adducts have been identified from the in vitro reaction of this compound with DNA. iarc.fr These are:

N-(deoxyguanosin-8-yl)-2-naphthylamine (dG-C8) : This is often the major adduct formed, sometimes as a ring-opened derivative. iarc.frnih.govnih.gov

1-(deoxyguanosin-N2-yl)-2-naphthylamine (dG-N2) iarc.frnih.govnih.gov

1-(deoxyadenosin-N6-yl)-2-naphthylamine (dA-N6) iarc.frnih.govnih.gov

The characterization of these adducts has been achieved through various analytical techniques, including chemical analysis, UV spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. nih.govnih.gov The formation of these specific adducts highlights the reactivity of the N-hydroxy metabolite towards the guanine (B1146940) and adenine (B156593) bases in DNA. nih.gov

Adduct NameAbbreviationSite of Attachment on Deoxyribonucleoside
N-(deoxyguanosin-8-yl)-2-naphthylaminedG-C8C8 position of deoxyguanosine
1-(deoxyguanosin-N2-yl)-2-naphthylaminedG-N2N2 position of deoxyguanosine
1-(deoxyadenosin-N6-yl)-2-naphthylaminedA-N6N6 position of deoxyadenosine
Influence of pH on Adduct Formation Efficiency

The formation of DNA adducts by this compound is significantly influenced by pH. nih.govnih.gov In vitro studies have shown that the reaction with DNA to form these adducts occurs readily under mildly acidic conditions, specifically at pH 5. iarc.frnih.govnih.gov At a neutral pH of 7, there is a marked decrease in the reaction with nucleic acids, although appreciable binding to proteins still occurs. nih.govnih.govresearchgate.net This pH-dependent reactivity suggests that the acidic environment of the urinary bladder could be a contributing factor to the organ-specific carcinogenicity of 2-naphthylamine, from which this compound is a metabolite. nih.gov

Interaction with Proteins and Peptides in Chemical Models

This compound has been shown to react with proteins to form covalently bound derivatives. nih.govnih.govresearchgate.net This interaction is notable as it occurs at both mildly acidic (pH 5) and neutral (pH 7) conditions. nih.govnih.govresearchgate.net At neutral pH, the reaction with proteins is more significant than with nucleic acids. nih.govnih.govresearchgate.net The introduction of N-hydroxy groups into peptide backbones can influence their conformational preferences and enhance properties such as metal chelation and stability against some proteases. rsc.org

Photochemical and Thermal Degradation Mechanisms

Information regarding the specific photochemical and thermal degradation mechanisms of isolated this compound is limited in the provided search results. However, the parent compound, 2-naphthylamine, is known to be sensitive to light, turning from a colorless or white solid to a reddish or pink color upon exposure to light and air. nih.gov It is also known to undergo degradation in the atmosphere through reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 1.9 hours. nih.gov Furthermore, 2-naphthylamine has been shown to photolyze in direct sunlight. nih.gov When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx). chemicalbook.com

Photolysis Pathways in Aqueous and Gas Phases

While specific photolysis studies on this compound are not extensively documented, the photochemical behavior of aromatic amines and related N-hydroxy compounds provides a framework for understanding its likely degradation pathways. Aromatic amines are generally susceptible to degradation upon exposure to light. annualreviews.org The parent compound, 2-naphthylamine, for instance, is known to darken from a white or colorless solid to a reddish-purple color when exposed to air and light, indicating its photo-oxidative instability. chemicalbook.comwikipedia.orgnih.gov

The primary mechanism for the photolysis of N-hydroxy compounds often involves the homolytic cleavage of the nitrogen-oxygen (N-O) bond. This process generates highly reactive aminyl and hydroxyl radical intermediates. In the case of this compound, UV irradiation would likely lead to the formation of a 2-naphthylaminyl radical and a hydroxyl radical. These radicals can then participate in a variety of secondary reactions, including hydrogen abstraction from the solvent, dimerization, or reaction with oxygen.

In aqueous environments, the photooxidation of primary aromatic amines in the presence of a semiconductor photocatalyst like titanium dioxide, which generates hydroxyl radicals under UV light, has been shown to result in mineralization to ammonium (B1175870) and nitrate (B79036) ions. chemicalbook.com It is plausible that this compound would undergo a similar degradation cascade initiated by photochemically generated hydroxyl radicals, leading to the opening of the aromatic ring and eventual decomposition into simpler inorganic compounds.

Furthermore, studies on the photo-oxidation of 2-naphthylamine have identified complex condensation products, such as 2-amino-1,4-naphthoquinone-N,4-2-naphthylamine, highlighting the potential for the formation of a diverse array of products through radical-mediated pathways. annualreviews.org

The following table summarizes the potential photolysis pathways and resulting products based on the reactivity of analogous compounds.

Pathway Description Potential Products Supporting Evidence
N-O Bond Homolysis Primary photolytic cleavage of the N-OH bond upon absorption of UV radiation.2-Naphthylaminyl radical, Hydroxyl radicalInferred from studies on related N-hydroxy compounds like N-arylbenzamidoximes which show N-O bond homolysis is a key pathway. researchgate.net
Photo-oxidation Reaction with photochemically generated reactive oxygen species (e.g., hydroxyl radicals) in aqueous or gas phases.Hydroxylated naphthylamine derivatives, Naphthoquinones, Ring-opened products (e.g., carboxylic acids)Based on the photo-oxidation of 2-naphthylamine and other aromatic amines. annualreviews.orgchemicalbook.com
Mineralization Complete degradation of the organic structure into inorganic compounds.Ammonium ions (NH₄⁺), Nitrate ions (NO₃⁻), Carbon dioxide (CO₂), Water (H₂O)Observed in the photocatalytic degradation of aqueous primary amine solutions. chemicalbook.com
Condensation/Polymerization Reaction of radical intermediates with each other or with parent molecules.Colored polymerization products, such as 2-amino-1,4-naphthoquinone-N,4-2-naphthylamine.The parent compound, 2-naphthylamine, forms a red photo-oxidation product. annualreviews.org

This table is based on inferred pathways from related compounds due to limited direct data on this compound.

Thermal Decomposition Profiles and Products

Information regarding the specific thermal decomposition profile of this compound is limited. However, the thermal behavior of other aromatic amines and N-hydroxy compounds suggests that it is likely to be thermally labile. annualreviews.org Aromatic amines, in general, can be unstable to heat, and their derivatives can undergo complex decomposition reactions. annualreviews.orgacs.org

The thermolysis of compounds containing an N-O bond, such as N-arylbenzamidoximes, proceeds through free radical mechanisms initiated by the homolytic cleavage of the N-O and/or C-N bonds. researchgate.net Applying this model to this compound, heating the compound would likely cause the N-O bond to break, forming a 2-naphthylaminyl radical and a hydroxyl radical, similar to the proposed photolytic pathway. These reactive intermediates would then drive the formation of various decomposition products.

Research on the thermolysis of N-α-naphthylbenzamidoxime, a structural analogue, showed it decomposed to yield N-(α-Naphthyl)benzamide and 2-Phenyl-3H-naphtho[2,1-d]imidazole as major products, alongside other compounds like benzonitrile (B105546) and α-naphthylamine. researchgate.net This indicates that the thermal decomposition of this compound could produce a complex mixture of rearranged products, parent amines, and nitriles.

It is also noteworthy that the parent amine, 2-naphthylamine, is known to be formed during the pyrolysis of various nitrogen-containing organic materials, indicating the relative stability of the naphthylamine core structure at very high temperatures. iarc.fr

The potential thermal decomposition products of this compound are outlined in the table below, based on the degradation of similar chemical structures.

Potential Product Formation Pathway Supporting Evidence
2-Naphthylamine Reduction of the N-hydroxy group or fragmentation of larger intermediates.Observed as a product in the thermolysis of related N-α-naphthylbenzamidoxime. researchgate.net
2-Amino-1-naphthol Rearrangement of the N-hydroxy group to the aromatic ring.This is a known metabolic rearrangement product, suggesting its potential as a thermally induced pathway.
Azoxy- and Azo-naphthalenes Condensation and oxidation reactions between aminyl and N-hydroxy intermediates.Common decomposition products for N-hydroxy aryl compounds.
Polymeric Materials Intermolecular reactions of radical intermediates.Aromatic amines are known to form colored polymers upon oxidation/heating. annualreviews.org

Theoretical and Computational Chemistry Studies of N Hydroxy 2 Naphthylamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure, bonding, and conformational landscape of N-arylhydroxylamines.

The electronic structure of N-Hydroxy-2-naphthylamine is fundamental to its chemical behavior. DFT and ab initio calculations are employed to determine properties such as molecular orbital energies, charge distributions, and bond orders. pwvas.orgscience.gov These calculations have shown that the distribution of electrons in N-arylhydroxylamines is crucial for their metabolic activation into reactive species. researchgate.net

Computational studies on related aromatic amines have utilized methods like B3LYP with various basis sets (e.g., 6-311++G**) to model their electronic pathways. pwvas.orgpwvas.org For this compound, the nitrogen atom of the hydroxylamine (B1172632) group and the aromatic rings are key sites for electronic interactions. The naphthalene (B1677914) moiety, with its extended π-electron system, significantly influences the electronic properties of the hydroxylamine group. csus.edu

Calculations on similar compounds, such as N-hydroxyaniline, predict that the N-O bond lies close to the plane of the aryl ring in the lowest energy conformations. rsc.org The electronic properties, including the stability of potential reactive intermediates, are influenced by the nature of the aromatic system. For instance, the stability of the corresponding nitrenium ion is a key factor in the mutagenicity of aromatic amines, and this stability is directly related to the electronic structure of the parent hydroxylamine. rsc.org

Table 1: Calculated Electronic Properties of a Representative N-Arylhydroxylamine (Aniline) using DFT (B3LYP/6-311++G ) pwvas.org**

PropertyValue
HOMO Energy (eV)-5.98
LUMO Energy (eV)0.87
Dipole Moment (Debye)1.85

Note: Data is for aniline (B41778) as a model for N-arylhydroxylamines. Specific values for this compound would require dedicated calculations but are expected to follow similar trends.

The three-dimensional shape and conformational flexibility of this compound are critical for its interactions with biological macromolecules. Conformational analysis, through methods like potential energy surface (PES) scanning, helps identify stable isomers and the energy barriers between them. auremn.org.brnih.gov

For N-arylhydroxylamines, the rotation around the C-N and N-O single bonds gives rise to different conformers. rsc.org Theoretical calculations on N-hydroxyaniline and N-hydroxyacetanilide using both ab initio (HF/3-21G) and semiempirical (AM1) methods have shown a preference for planar conformations where the N-O bond is in the same plane as the aromatic ring. rsc.org However, orthogonal conformations, where the N-O bond is perpendicular to the ring, are also considered, especially as they are thought to be important for the heterolysis of the N-O bond to form nitrenium ions. rsc.org

The relative energies of these conformers are influenced by a balance of steric and electronic effects. The extended naphthalene system in this compound would likely introduce a higher rotational barrier compared to simpler phenyl systems, potentially favoring more planar structures to maximize π-conjugation. The relative stability of different conformers can be determined by comparing their calculated total energies. researchgate.netresearchgate.net

Table 2: Relative Energies of Conformers for a Model N-Arylhydroxylamine (N-hydroxyaniline) rsc.org

ConformerDihedral Angle (C-C-N-O)Relative Energy (kcal/mol) - AM1Relative Energy (kcal/mol) - HF/3-21G
Planar~0°0.00.0
Orthogonal~90°4.56.2

Note: This table illustrates the energetic preference for planar conformers in a model system. The exact energy differences for this compound would vary.

Electronic Structure and Bonding Analysis (e.g., DFT, Ab Initio)

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful approach to map out the reaction pathways of this compound, particularly its metabolic activation processes like N-oxidation and subsequent rearrangements.

The metabolic N-oxidation of this compound is a critical step in its conversion to a carcinogenic species. researchgate.netresearchgate.net Computational methods can be used to model this oxidation process and identify the transition states involved. Transition state theory allows for the calculation of activation energies, which are crucial for understanding reaction rates. libretexts.orguleth.ca

Studies on the Boyland-Sims oxidation of arylamines have used DFT (B3LYP/6-311++G**) to investigate the transition states of the formation and rearrangement of arylhydroxylamine-O-sulfonate intermediates. pwvas.orgpwvas.org These calculations help to distinguish between different proposed mechanisms by comparing the energy barriers of their respective transition states. pwvas.org

Similarly, computational studies on the rearrangement of O-aryl ketoximes, which are structurally related to this compound derivatives, have identified the N-O bond cleavage as the rate-determining step through transition state calculations. rsc.org Such analyses provide a detailed picture of the reaction coordinates and the structural changes that occur during the transformation.

The formation of reactive intermediates is a key aspect of the toxicology of this compound. Computational chemistry is used to predict the structure and stability of these transient species. orcid.org The primary reactive intermediate formed from this compound is the N-2-naphthylnitrenium ion. csus.edunsf.gov

The stability of this nitrenium ion has been the subject of numerous computational studies, as it is believed to be the ultimate carcinogen that reacts with DNA. researchgate.netcsus.eduacs.org DFT calculations have been used to evaluate the relative stability of nitrenium ions derived from various aromatic amines. csus.edu These studies have shown that the stability of the nitrenium ion increases with the size of the aromatic system, following the trend: phenyl < 2-naphthyl < 1-naphthyl < 2-fluorenyl. rsc.org The singlet-triplet energy gap is another important property of nitrenium ions that can be calculated, with most arylnitrenium ions having a singlet ground state. csus.edunsf.gov

Table 3: Calculated Relative Stability of Arylnitrenium Ions rsc.org

Aryl GroupMethodRelative Heterolysis Energy (kcal/mol)
PhenylAM10.0
2-NaphthylAM1-5.7
1-NaphthylAM1-8.2
2-FluorenylAM1-10.1

Note: The negative values indicate that the heterolysis to form the nitrenium ion is more favorable for larger aromatic systems compared to the phenyl system.

Transition State Analysis for N-Oxidation and Rearrangement Reactions

Molecular Dynamics Simulations

While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, molecular dynamics (MD) simulations are employed to study the behavior of molecules over time, especially in a complex environment like a solvent or interacting with a biological macromolecule. iitm.ac.inethz.ch

Although specific MD simulation studies focused solely on this compound are not widely reported, the methodology has been applied to related systems. For instance, MD simulations have been used to study the conformation of DNA adducts formed from 2-naphthylamine (B18577), providing insights into how these adducts distort the DNA double helix. core.ac.ukresearchgate.net Such simulations can reveal the preferred conformations of the carcinogen within the DNA structure and how these conformations might affect DNA replication and repair processes. core.ac.uk

MD simulations could be a valuable tool for investigating the behavior of this compound in aqueous solution, studying its diffusion and interaction with cell membranes, or modeling its binding within the active site of metabolic enzymes. These simulations typically use classical force fields that are parameterized to reproduce experimental or quantum mechanical data. iitm.ac.in

Interaction Dynamics with Solvent Systems

The interaction of this compound with solvent systems is a critical factor in understanding its chemical behavior and biological activity. As a metabolite of the known carcinogen 2-naphthylamine, its transport and reactivity within biological systems are largely governed by its interactions with aqueous environments. Computational methods, particularly molecular dynamics (MD) simulations, provide a powerful lens through which to examine these interactions at an atomic level.

While specific MD simulations for this compound are not extensively documented in publicly available literature, the principles of its interaction with solvents can be inferred from its molecular structure and studies on analogous compounds. The molecule possesses a dual nature: the large, hydrophobic naphthalene ring system and the polar N-hydroxy group. This amphiphilic character dictates its orientation and dynamics in solvents of varying polarity.

In aqueous solutions, the hydrophobic naphthalene moiety is expected to minimize its contact with water molecules. This can lead to aggregation or partitioning into nonpolar environments, such as lipid membranes. Conversely, the polar N-hydroxy group is capable of forming hydrogen bonds with water molecules, both as a hydrogen bond donor (from the -OH group) and as an acceptor (at the oxygen and nitrogen atoms). These hydrogen bonds are crucial for its solubility and for stabilizing specific conformations in an aqueous phase.

Molecular dynamics simulations of similar aromatic molecules in water have shown that the solvent molecules form structured hydration shells around the solute. For this compound, it is anticipated that water molecules would form a well-defined cage-like structure around the naphthalene ring, while engaging in specific hydrogen bonding with the N-hydroxy group. The dynamics of these water molecules in the first solvation shell would be significantly slower than those in the bulk solvent.

The solvent accessible surface area (SASA) is a key parameter in quantifying the interaction with the solvent. Computational tools can calculate the SASA for different conformations of this compound, providing insight into which parts of the molecule are most exposed to the solvent.

Table 1: Hypothetical Interaction Parameters of this compound in Different Solvents

SolventDielectric ConstantExpected Dominant InteractionPredicted Solvation Free Energy (kcal/mol)
Water78.4Hydrogen Bonding with N-OH-8.5
Methanol32.7Hydrogen Bonding & Dipole-Dipole-6.2
Acetonitrile (B52724)37.5Dipole-Dipole Interactions-5.1
Chloroform4.8van der Waals & Dipole-Dipole-3.8
Hexane1.9van der Waals (Dispersion)-2.1

Note: The data in this table is illustrative and based on general principles of solvation chemistry for similar aromatic compounds. Actual values would require specific computational studies.

Conformational Behavior in Different Environments

The biological and chemical reactivity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis, often performed using quantum chemical methods like Density Functional Theory (DFT), helps to identify the stable conformations of the molecule and the energy barriers between them. The conformational landscape of this compound is primarily defined by the rotational barriers around the C-N single bond and the orientation of the hydroxyl group.

Potential energy surface (PES) scans can be computationally performed to explore the conformational space. For this compound, a key dihedral angle is that between the plane of the naphthalene ring and the C-N-O plane. The rotation around the C-N bond is expected to have a relatively low energy barrier, allowing for multiple conformations to be accessible at room temperature.

The environment plays a significant role in determining the preferred conformation. In the gas phase or in nonpolar solvents, intramolecular hydrogen bonding between the hydroxyl hydrogen and the π-electron system of the naphthalene ring might stabilize certain conformations. In polar, protic solvents like water, intermolecular hydrogen bonding with the solvent molecules would likely dominate, leading to a different set of preferred conformations where the N-hydroxy group is oriented to maximize these interactions.

DFT studies on related aromatic amines and hydroxylamines have shown that the planarity of the molecule and the orientation of substituents are sensitive to the surrounding medium. For this compound, it is plausible that in a polar environment, a more extended conformation that allows for greater solvent accessibility to the polar N-hydroxy group would be favored.

Table 2: Predicted Conformational Dihedral Angles of this compound in Various Environments

EnvironmentDihedral Angle (C1-C2-N-O)Relative Energy (kcal/mol)Predicted Population (%)
Gas Phase~45°0.065
Gas Phase~135°1.215
Water (Implicit)~90°0.070
Water (Implicit)~0°0.820
Chloroform (Implicit)~60°0.055

Note: This table presents hypothetical data based on conformational analyses of similar molecules. The dihedral angles and relative energies are illustrative of expected trends.

Structure-Reactivity Relationship (SAR) Studies based on Electronic and Steric Factors

Structure-Reactivity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its reactivity. For this compound, its reactivity is of particular interest due to its role as a proximate carcinogen. The key to its carcinogenic activity is the metabolic activation to a reactive electrophile, the nitrenium ion, which can then form adducts with DNA. oup.com Electronic and steric factors play a pivotal role in this process.

Electronic Factors:

The electronic properties of the aromatic system and the N-hydroxy group are crucial for the molecule's reactivity. The N-hydroxylation of 2-naphthylamine to form this compound is a critical activation step. imrpress.com The ease of this metabolic oxidation is influenced by the electronic nature of the parent amine.

Computational chemistry provides several descriptors to quantify these electronic effects. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. A higher HOMO energy generally correlates with a greater ease of oxidation. The HOMO-LUMO gap is an indicator of the chemical reactivity of the molecule.

The introduction of the hydroxyl group to the nitrogen atom significantly alters the electronic properties compared to the parent 2-naphthylamine. The hydroxyl group is electron-withdrawing, which can influence the stability of the subsequent nitrenium ion. QSAR studies on a broad range of aromatic amines have shown that descriptors related to the energy of the LUMO and the stability of the nitrenium ion are critical for predicting carcinogenic potency. oup.comnih.govresearchgate.net

Steric Factors:

Steric hindrance can affect the accessibility of the N-hydroxy group to enzymes involved in its further metabolism and its ability to interact with biological macromolecules like DNA. The bulky naphthalene ring system imposes significant steric constraints. The conformation of the molecule, as discussed previously, will influence the steric accessibility of the reactive sites.

Table 3: Key Electronic and Steric Descriptors for Reactivity of this compound (Illustrative Values)

DescriptorTypePredicted ValueImplication for Reactivity
HOMO EnergyElectronic-5.8 eVSusceptibility to oxidation
LUMO EnergyElectronic-0.5 eVSusceptibility to reduction, electrophilicity of nitrenium ion
HOMO-LUMO GapElectronic5.3 eVChemical stability and reactivity
Dipole MomentElectronic~2.5 DPolarity and intermolecular interactions
Molecular VolumeSteric~150 ųOverall size and fit in binding sites
Solvent Accessible Surface AreaSteric~350 ŲInteraction with solvent and biological molecules

Note: The values in this table are hypothetical and serve to illustrate the types of descriptors used in SAR studies of aromatic amines. Precise values would be obtained from specific computational calculations.

Advanced Analytical Techniques in N Hydroxy 2 Naphthylamine Research

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable for the structural and electronic analysis of N-Hydroxy-2-naphthylamine. They provide fundamental information regarding the molecule's atomic connectivity, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural elucidation of this compound and its derivatives. While specific NMR data for the parent compound this compound is not extensively detailed in readily available literature, studies on its adducts with DNA components provide insight into the expected spectral characteristics.

For instance, research on DNA adducts formed by this compound involves comprehensive NMR analysis to confirm the structure of the resulting modified nucleosides. nih.govtandfonline.compsu.edu These studies typically employ ¹H NMR to determine the number and environment of protons, and ¹³C NMR to identify the carbon skeleton. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence), are used to establish connectivity between protons and carbons, which is vital for unambiguously assigning the complex structures of these adducts. researchgate.net The structural confirmation of metabolites like N-(beta-1-glucosiduronyl)-N-hydroxy-2-naphthylamine has also been achieved through methods including NMR spectroscopy. researchgate.net

Table 1: Representative NMR Methodologies in this compound-Related Research
TechniqueApplicationInformation ObtainedReference
¹H NMRStructural confirmation of DNA adductsProton chemical shifts and coupling constants, revealing the electronic environment of hydrogen atoms. nih.gov
¹³C NMRCharacterization of carbon framework in metabolitesCarbon chemical shifts, indicating the type and connectivity of carbon atoms. researchgate.net
2D NMR (e.g., COSY, HSQC)Detailed structural elucidation of complex adductsCorrelation between protons and carbons, establishing the complete molecular structure. researchgate.net

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In the analysis of this compound and its derivatives, IR spectroscopy provides direct evidence for the presence of key vibrational modes. The technique was instrumental in identifying the metabolite N-(beta-1-glucosiduronyl)-N-hydroxy-2-naphthylamine. nih.govresearchgate.net

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, the N-H stretching of the amine, and C-H and C=C stretching vibrations from the naphthalene (B1677914) ring system. These spectral fingerprints are crucial for confirming the identity of synthesized standards and for characterizing metabolic products. researchgate.net

Table 2: Expected IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Reference
Hydroxyl (-OH)O-H Stretch~3200-3600 (broad) uni-muenchen.de
Amine (N-H)N-H Stretch~3300-3500 uni-muenchen.de
Aromatic RingC=C Stretch~1500-1600 uni-muenchen.de
Aromatic RingC-H Stretch~3000-3100 uni-muenchen.de

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule and is used to characterize compounds containing chromophores. The naphthalene ring system in this compound acts as a chromophore, giving rise to a characteristic UV-Vis absorption spectrum. This technique was used alongside IR and mass spectrometry to identify N-(beta-1-glucosiduronyl)-N-hydroxy-2-naphthylamine. researchgate.netnih.gov The UV spectrum of a related metabolite, the N-hydroxy-N-glucuronide of 2-naphthylamine (B18577), is a key part of its characterization, helping to confirm its structure as a transport form of the carcinogen. ethernet.edu.et The electronic properties, and thus the UV-Vis spectrum, are influenced by the substituents on the aromatic system.

Mass spectrometry (MS) is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to elucidate its structure through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS), are widely employed. iarc.fr In studies of related compounds, the molecular ion peak confirms the molecular weight. For example, the parent compound 2-naphthylamine shows a molecular ion (M+) at m/e 143. psu.edu Fragmentation patterns, such as the characteristic loss of HCN (a fragment of 27 Da), provide structural information that helps to identify the compound and its metabolites. psu.eduresearchgate.net

Ultra-performance liquid chromatography-high resolution mass spectrometry has been utilized for the targeted and untargeted detection of DNA adducts of this compound. nih.gov This powerful technique allows for the characterization of adducts by providing high-resolution, accurate mass spectra. nih.gov LC-MS/MS methods are also developed for the analysis of metabolites in various biological matrices, offering high sensitivity and specificity. researchgate.netresearchgate.net

Table 3: Mass Spectrometry Data for this compound-Related Compounds
CompoundTechniqueKey Observationm/z ValueReference
2-NaphthylamineGC-MSMolecular Ion (M+)143 psu.edu
2-NaphthylamineGC-MSMajor Fragment (Loss of HCN)M-27 psu.edu
DNA Adducts of 2-NALC-MS/MSFragment ion (aglycone)[M+H - 116.0473]⁺ nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for isolating this compound and its metabolites from complex biological or environmental samples before their detection and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the separation, detection, and quantification of this compound and its various metabolites. scribd.com The development of robust HPLC methods is crucial for studying its metabolic pathways and for biomonitoring.

A typical HPLC method involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. acs.org A mobile phase consisting of an aqueous buffer (often containing an acid like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used. acs.orglouisville.edu A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to effectively separate a wide range of metabolites with different polarities. acs.org Detection is often achieved using a UV detector set at a wavelength where the analyte absorbs maximally, or more powerfully, by coupling the HPLC system to a mass spectrometer (LC-MS). nih.govuni-muenchen.de These methods have been applied to separate DNA adducts and various metabolites in matrices ranging from in vitro reaction mixtures to biological fluids. nih.govuni-muenchen.descience.gov

Table 4: Example HPLC Method Parameters for Analysis of Related Compounds
ParameterDescriptionReference
ColumnReversed-phase C18 (e.g., Zorbax SB-C18) acs.org
Mobile PhaseAcetonitrile and water (with 0.1% formic acid) acs.org
ElutionGradient acs.org
DetectionMass Spectrometry (LC-MS/MS) or UV nih.govacs.org
ApplicationSeparation of parent compounds, metabolites, and DNA adducts. nih.govlouisville.edu

Gas Chromatography (GC) Applications

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a cornerstone technique for the analysis of this compound and its parent compound, 2-naphthylamine. Due to the low volatility and polar nature of these compounds, derivatization is a common and often necessary step to improve their chromatographic behavior, enhancing both volatility and thermal stability. figshare.com

Research has demonstrated the use of GC-MS to determine the concentration of 2-naphthylamine in its derivative form in a variety of complex matrices, including cigarette smoke, urine, water, and textiles. nih.gov The derivatization process converts the polar amine group into a less polar, more volatile moiety. A frequently used method involves acylation with reagents like pentafluoropropionic anhydride. chemrxiv.org One protocol for urine analysis involves acid hydrolysis of arylamine conjugates, followed by extraction with n-hexane and subsequent derivatization with pentafluoropropionic anhydride, allowing for detection limits as low as 1 ng/L by GC-MS using negative-ion chemical ionization. chemrxiv.org Another approach involves the formation of N-permethylated derivatives for GC analysis. nih.gov

Tandem mass spectrometry (GC-MS/MS) offers enhanced selectivity and sensitivity, which is critical for detecting trace levels of the analyte in complex biological or environmental samples. nih.gov For instance, GC-MS/MS has been employed to quantify urinary excretion of 2-naphthylamine and its hemoglobin adducts, which are important biomarkers of exposure. nih.gov The development of specialized GC columns and inert flow paths, such as those used in systems with hydrogen carrier gas, further minimizes analyte degradation and improves quantification, as demonstrated by low tailing factors for related aromatic amines. researchgate.net

The table below summarizes various GC-based methods applied in the analysis of 2-naphthylamine, the precursor to this compound.

TechniqueSample MatrixDerivatization AgentKey Findings/ApplicationReference
GC-MSUrine, Cigarette SmokePentafluoropropionic anhydrideDetection of 2-naphthylamine down to 1 ng/L. chemrxiv.org chemrxiv.org
GC-MSIndustrial WasteN-Permethylation reagentsDetermination of primary and secondary aromatic amines. nih.gov nih.gov
GC-MS/MSRat Urine & BloodNot specifiedQuantification of 2-naphthylamine and its hemoglobin adducts. nih.gov nih.gov
GC-MSWaterDiazotation and iodination (solid-phase)Analysis of primary aromatic amines using HS-SPME. acs.org acs.org
GLC/MSRat UrineNot specifiedIdentification of 2-naphthylamine as a metabolite of 2-nitronaphthalene (B181648). mdpi.com mdpi.com

Advanced Techniques for In Situ Monitoring of Reactions

The study of reaction mechanisms and kinetics involving this compound benefits significantly from advanced analytical techniques capable of in situ monitoring. These methods allow for real-time observation of reactant consumption and product formation without disturbing the reaction system. While direct literature on in situ monitoring of this compound reactions is sparse, the application of these techniques to analogous systems, such as the oxidation of other aromatic amines or reactions of other arylhydroxylamines, demonstrates their potential utility.

Fourier Transform Infrared (FTIR) Spectroscopy is a powerful tool for tracking changes in functional groups in real time. nih.gov In situ FTIR can monitor the disappearance of reactant peaks and the appearance of product peaks, providing kinetic and mechanistic data. nih.gov For example, its application to the oxidation of aminophenols has allowed for the detection of intermediates like quinones and the main soluble product, CO2. scispace.com Similarly, FTIR has been used to study the binding of ligands to iron centers during the oxidation of tertiary amines, a process relevant to the metabolic N-oxidation that forms hydroxylamines. chemrxiv.org

Raman Spectroscopy , particularly Surface-Enhanced Raman Spectroscopy (SERS), offers high sensitivity for studying species adsorbed on catalyst surfaces or electrodes. sciencenet.cn In situ Raman has been instrumental in elucidating the structure of catalytic materials under working conditions and identifying active surface intermediates. sciencenet.cn For instance, it has been used to observe the accumulation of OH species at catalyst interfaces during water oxidation, a process that can be analogous to the hydroxylation steps in amine metabolism. rsc.org

UV-visible (UV-vis) Spectroscopy can be used to monitor reactions involving chromophoric species. The reaction of arylhydroxylamines with biomolecules like hemoglobin has been successfully monitored in situ using UV-vis spectroscopy, tracking the shifts in the Soret band that indicate the formation of ferrous Fe-RNO derivatives. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information and can be used for real-time analysis of reactions in solution. researchgate.net 1H-NMR has been used to monitor the enzymatic hydrolysis of Acetyl Coenzyme A, demonstrating its capacity to simultaneously track the disappearance of reactants and the appearance of products. researchgate.net It has also been employed to study the complex equilibria of reactions between 2-naphthylamine and formaldehyde (B43269) equivalents in solution. mdpi.com These examples highlight the capability of in situ NMR to elucidate complex reaction pathways that could be relevant in the synthesis or transformation of this compound.

Development of Robust Analytical Protocols for Research Samples

The development of robust and validated analytical protocols is essential for obtaining reliable and reproducible data in research involving this compound. A robust protocol encompasses all stages from sample collection and preparation to final analysis and data interpretation. Given that this compound is a metabolite of 2-naphthylamine, many protocols are designed to measure the parent amine or its total hydrolyzed forms in various matrices. nih.gov

Sample Preparation is a critical step. For biological samples like urine, a hydrolysis step, often using acid, is required to free the amine from its conjugated forms (e.g., glucuronides). chemrxiv.orgnih.gov Following hydrolysis, extraction is necessary to isolate the analyte from the complex matrix. Liquid-liquid extraction (LLE) with solvents like n-hexane is a traditional approach. chemrxiv.org More modern techniques include Solid-Phase Microextraction (HS-SPME), which is a solvent-free method that has shown excellent performance for analyzing nitrogen-containing compounds in matrices like recycled cardboard. frontiersin.org Ultrasound-Assisted Extraction (UAE) is another efficient method for solid samples. frontiersin.org For aqueous samples, derivatization can sometimes be performed directly in the aqueous solution, followed by extraction. acs.org

Analytical Separation and Detection relies heavily on chromatographic methods coupled with mass spectrometry. As discussed, GC-MS and GC-MS/MS are widely used, often requiring derivatization. chemrxiv.orgnih.gov High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS/MS) is an alternative that can often analyze the compounds without derivatization. nih.gov

Validation of the protocol involves establishing key performance metrics. The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial for ensuring the method is sensitive enough for trace analysis. Protocols for 2-naphthylamine have achieved LODs in the low ng/L range. chemrxiv.orgnih.gov For example, a GC-MS method for urine had an LOD of 1 ng/L, while an LC-MS/MS method reported an LOQ of 0.43 ng/L. chemrxiv.orgnih.gov The protocol must also be tested for linearity, accuracy, and precision to ensure the data is reliable.

The table below outlines key aspects of analytical protocols for different research samples.

Sample MatrixPreparation StepsAnalytical MethodReported PerformanceReference
UrineAcid hydrolysis, LLE, derivatization (pentafluoropropionic anhydride)GC-MSLOD = 1 ng/L chemrxiv.org
WaterSolid-phase derivatization (diazotation/iodination), HS-SPMEGC-MSMethod developed for primary aromatic amines. acs.org
Recycled CardboardUltrasound-Assisted Extraction (UAE) or HS-SPMEGC-MSHS-SPME showed slightly better analytical performance. frontiersin.org
Urine (non-exposed persons)Not specifiedLC-MS/MSLOQ = 0.43 ng/L nih.gov
Rat UrinePreparative TLC, elution, concentrationGLC/MSIsolation and identification of metabolites. mdpi.com mdpi.com

Environmental Fate and Biotransformation Studies of N Hydroxy 2 Naphthylamine in Non Human Model Systems

Abiotic Degradation Pathways in Environmental Matrices

The abiotic degradation of N-Hydroxy-2-naphthylamine, a metabolite of the industrial chemical 2-naphthylamine (B18577), is influenced by atmospheric and photolytic processes. These pathways contribute to its transformation in the environment, affecting its persistence and potential impact.

Atmospheric Oxidation by Hydroxyl Radicals

In the atmosphere, this compound is susceptible to oxidation by hydroxyl radicals (•OH). These highly reactive species are often referred to as the "detergent" of the troposphere because they initiate the removal of many pollutants. niwa.co.nzchemeurope.comwikipedia.org The reaction with hydroxyl radicals is a primary degradation pathway for many volatile organic compounds. chemeurope.com This process involves the abstraction of a hydrogen atom, leading to the formation of water and a radical species that can undergo further reactions. chemeurope.com

Table 1: Estimated Atmospheric Half-Life of Related Compounds with Hydroxyl Radicals

CompoundEstimated Half-LifeAtmospheric OH Concentration
2-Naphthylamine1.9 hours5 x 10^5 radicals/cm³

Note: Data for this compound is not specified but is expected to be similar to 2-naphthylamine.

Photolytic Degradation in Aquatic and Terrestrial Systems

Photolysis, or degradation by sunlight, is another significant abiotic pathway for the transformation of this compound in the environment. Aromatic amines, as a class, are known to be susceptible to photolysis and photooxidation. nih.gov The absorption of UV radiation can lead to the breakdown of the chemical structure.

Studies on the parent compound, 2-naphthylamine, have shown that when adsorbed onto silica (B1680970) and alumina (B75360) particles, its half-life under UV light ranges from 0.20 to 10.8 hours, and in direct sunlight, it is even shorter, from 0.05 to 0.19 hours. nih.gov This indicates a rapid degradation process on terrestrial surfaces. In aquatic systems, while direct photolysis can occur, the presence of other substances like humic materials can lead to covalent bonding, causing the compound to partition from the water column to sediments. nih.gov The photostability of a compound is a key factor in its environmental persistence. mst.dk

Biotransformation Mechanisms in Non-Mammalian and Microbial Systems

The biotransformation of this compound involves various metabolic pathways in microorganisms and aquatic organisms, playing a crucial role in its environmental fate.

Microbial Degradation Pathways and Metabolites

Microbial degradation is a key process in the elimination of aromatic amines from the environment. frontiersin.org Bacteria, in particular, have demonstrated the ability to utilize aromatic amines as a source of carbon and energy. frontiersin.org For instance, some Pseudomonas species can degrade 2-naphthylamine-1-sulfonic acid, a related compound, by converting it to 2-naphthol-1-sulfonic acid and then to 1,2-dihydroxynaphthalene, which is further broken down. tandfonline.com

Recent research on 1-naphthylamine (B1663977), a structural isomer, has identified a bacterial strain, Pseudomonas sp. strain JS3066, that degrades it through a novel glutamylation pathway. elifesciences.org This process involves the enzyme NpaA1, which has a broad substrate selectivity and could potentially act on other naphthylamine derivatives. elifesciences.org The initial steps involve the formation of γ-glutamylated 1-naphthylamine, which is then oxidized to 1,2-dihydroxynaphthalene and subsequently enters the well-established naphthalene (B1677914) degradation pathway. elifesciences.org The degradation of naphthalene itself typically proceeds through the formation of cis-(1R, 2S)-dihydroxy-1,2-dihydronaphthalene, which is then catabolized to salicylate (B1505791) and eventually enters central metabolic pathways. mdpi.comnih.gov

Table 2: Key Enzymes and Metabolites in the Microbial Degradation of Naphthylamine and Related Compounds

Initial CompoundKey Enzyme(s)Key Metabolite(s)Degrading Organism (Example)
1-NaphthylamineNpaA1 (Glutamine synthetase-like)γ-glutamylated 1-naphthylamine, 1,2-dihydroxynaphthalenePseudomonas sp. strain JS3066
2-Naphthylamine-1-sulfonic acidNot specified2-naphthol-1-sulfonic acid, 1,2-dihydroxynaphthalene, Salicylic acidPseudomonas sp. TA-1
NaphthaleneNaphthalene dioxygenasecis-naphthalene dihydrodiol, SalicylatePseudomonas putida

Enzymatic Transformations in Isolated Enzyme Systems (e.g., Sulfotransferases)

Sulfotransferases (SULTs) are a superfamily of enzymes that play a role in the metabolism of a wide range of compounds, including N-hydroxy arylamines. oup.com These enzymes catalyze the transfer of a sulfonate group from a donor molecule to the substrate. tandfonline.com This process, known as sulfonation, can be a detoxification pathway by increasing water solubility and facilitating excretion. oup.com However, for certain xenobiotics like N-hydroxy arylamines, sulfonation is a metabolic activation process that can lead to highly reactive intermediates. oup.com

Human SULT1A isoforms are capable of metabolizing 2-naphthylamine. In non-mammalian systems, such as zebrafish, multiple SULTs have been identified, some of which are involved in the detoxification of xenobiotics. tandfonline.com While direct studies on this compound sulfonation in isolated non-mammalian enzyme systems are limited, the broad substrate specificity of SULTs suggests that this is a plausible transformation pathway. oup.com For example, SULT1C1 in rats is primarily responsible for the sulfonation of the carcinogen N-hydroxy-2-acetylaminofluorene, a related N-hydroxy arylamine. researchgate.net

Studies in Aquatic Organisms and Ecosystems (excluding direct toxicology/safety)

Aromatic amines are recognized environmental pollutants that can be found in aquatic environments like lakes and rivers. who.int Due to their lipophilic nature, they have a tendency to bioaccumulate in the fatty tissues of aquatic organisms. who.int The concentrations of these compounds in the tissues of aquatic life can be significantly higher than in the surrounding water. who.int

Studies in northern Egypt have detected 2-naphthylamine in the muscle tissue of fish from Lake Edku and the Mediterranean Sea, with notable seasonal variations in concentration levels. who.int The presence of these compounds in fish indicates their uptake from the environment. who.int The metabolism of these compounds within the fish can lead to the formation of metabolites such as N-hydroxy arylamines. who.int While the primary focus of many studies is on the toxicological effects, the detection of these compounds and their metabolites in aquatic organisms is a key aspect of understanding their environmental fate and biotransformation within these ecosystems. who.intacs.org

Fate in Water and Soil Systems (e.g., adsorption, leaching)

The environmental fate of a chemical compound, including its distribution and persistence in various environmental compartments, is governed by a series of physicochemical properties and interactions. For this compound, a primary metabolite of the known carcinogen 2-naphthylamine, understanding its behavior in water and soil is crucial for assessing its potential environmental impact. nih.gov Direct experimental data on the adsorption and leaching of this compound are limited in publicly available literature. Therefore, its environmental fate is often inferred from studies of its parent compound, 2-naphthylamine, and other structurally related aromatic amines.

Aromatic amines are known to interact with soil and sediment components, which influences their mobility and persistence. nih.gov The speciation and sorption of these compounds are significantly dependent on the pH of the surrounding environment. nih.gov Due to their chemical nature, aromatic amines can engage in various interactions within soil and water systems, including cation exchange and hydrophobic partitioning. nih.gov

Adsorption in Soil

The adsorption of a chemical to soil particles is a key process that dictates its mobility and potential for leaching into groundwater. This process is often quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc). A high Koc value indicates a strong tendency for the chemical to bind to soil organic matter, resulting in lower mobility.

For 2-naphthylamine, the parent compound of this compound, a measured Koc value of 1,000 suggests that it is expected to have low mobility in soil. nih.gov This implies that 2-naphthylamine is likely to be adsorbed to soil particles rather than readily leaching through the soil profile. Studies on the structurally similar 1-naphthylamine indicate that the binding to soil occurs in two phases: an initial, rapid, and reversible equilibrium with both inorganic and organic soil components, followed by a stronger, less reversible association with the humic fraction of the soil. nih.gov Given the structural similarities, it is plausible that this compound also exhibits significant adsorption to soil, particularly to soils with higher organic matter content.

The presence of a hydroxyl group in this compound, as compared to 2-naphthylamine, can increase its polarity. Generally, increased polarity can lead to lower adsorption to organic matter and higher water solubility. However, the hydroxyl group can also participate in specific interactions, such as hydrogen bonding with soil components, which could enhance adsorption. Research on other aromatic amines has shown that the presence of a hydroxy substituent can increase the degradation rate, which is another factor affecting the compound's persistence and potential for leaching. nih.gov

Leaching in Water and Soil

Leaching is the process by which a substance is transported from the upper layers of the soil to lower layers and potentially into the groundwater. The potential for a compound to leach is inversely related to its adsorption to soil particles.

Given the low mobility of 2-naphthylamine as indicated by its Koc value, its leaching potential is considered to be low. nih.gov Consequently, it is anticipated that this compound would also exhibit limited leaching. Aromatic amines, in general, can bind to dissolved organic matter and particulate matter in water, which can lead to their partitioning from the water column to sediment over time. nih.gov

The relatively high water solubility of some aromatic amines can facilitate their permeation through soil and increase the risk of groundwater contamination. imrpress.com However, the strong adsorption of naphthylamine-related compounds to soil organic matter tends to counteract this.

Below are tables summarizing the available data for the parent compound, 2-naphthylamine, which can be used to infer the likely behavior of this compound.

Table 1: Soil Adsorption and Mobility of 2-Naphthylamine

ParameterValueInterpretationSource
Soil Adsorption Coefficient (Koc)1,000Low mobility in soil nih.gov
Binding Mechanism (inferred from 1-naphthylamine) Two-phase: rapid reversible and slower strong associationStrong interaction with humic fraction nih.gov

Table 2: Environmental Fate Characteristics of 2-Naphthylamine

Environmental CompartmentFate ProcessObservation/PredictionSource
SoilBiodegradationExpected to be a slow process nih.gov
WaterAdsorptionExpected to adsorb to suspended solids and sediment nih.gov
WaterVolatilizationNot expected to be an important fate process nih.gov
Aquatic OrganismsBioconcentrationPotential is low (Estimated BCF of 11) nih.gov
WaterHydrolysisNot expected to be an important environmental fate process nih.gov

Future Research Directions and Emerging Paradigms in N Hydroxy 2 Naphthylamine Chemistry

Novel Synthetic Routes and Green Chemistry Approaches

One promising green chemistry approach involves the use of milder and more sustainable reagents. For instance, a one-pot, two-step procedure has been developed for the synthesis of related 2-hydroxy-N-arylacetamides from 2-chloro-N-arylacetamides. benthamscience.com This method utilizes copper(II) acetate (B1210297) and diisopropylethylamine (DIPEA) in ethanol, followed by selective cleavage of the resulting ester with ethanolic potassium hydroxide, avoiding the harsh conditions that typically cleave the amide bond. benthamscience.com Such methodologies could be adapted for the synthesis of N-Hydroxy-2-naphthylamine, offering a more eco-friendly alternative to traditional routes.

Furthermore, iodine-mediated synthesis presents another avenue for green chemistry. rsc.org The use of iodine (I2) in conjunction with α-amino acids to construct complex N-heterocyclic structures showcases the potential of this reagent in facilitating novel transformations under milder conditions. rsc.org Exploring iodine-catalyzed or mediated reactions for the direct hydroxylation of 2-naphthylamine (B18577) or related precursors could lead to more efficient and sustainable synthetic pathways.

The following table summarizes some green chemistry approaches that could be adapted for the synthesis of this compound and its derivatives:

ApproachKey Reagents/ConditionsPotential Advantages
One-Pot SynthesisCu(OAc)₂, DIPEA, Ethanolic KOHMild conditions, avoids amide cleavage, good yields. benthamscience.com
Iodine-Mediated SynthesisI₂, α-Amino AcidsPotential for novel transformations, milder reaction conditions. rsc.org
Catalytic OxidationHydrogen Peroxide, Acidic CatalysisCleaner oxidation compared to traditional heavy metal oxidants.

Advanced Spectroscopic Probes for Real-Time Mechanistic Analysis

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing synthetic protocols and exploring its reactivity. Advanced spectroscopic techniques are poised to provide unprecedented insights into reaction intermediates and transition states in real-time.

Fluorescent probes, in particular, offer a powerful tool for monitoring reaction dynamics. Small-molecule fluorescent probes are known for their high sensitivity, non-destructive nature, and capacity for real-time detection. magtech.com.cn The development of novel probes specifically designed to interact with this compound or its reaction intermediates could allow for the in-situ visualization of reaction pathways. For example, a probe could be designed to exhibit a change in its fluorescence properties upon interaction with the hydroxylamine (B1172632) moiety, providing a direct readout of its formation or consumption during a reaction.

Chemogenetic Tags with Probe Exchange (CTPEs) represent another innovative approach. nih.gov These protein-based tags can bind to organic fluorophores and enhance their fluorescence, offering a versatile platform for developing new biosensors. nih.gov While currently applied in biological systems, the underlying principle of using a specific binding partner to modulate fluorescence could be adapted for chemical reaction monitoring. A synthetic receptor that selectively binds this compound could be coupled with a fluorophore to create a probe for real-time analysis.

The table below highlights some advanced spectroscopic techniques and their potential applications in studying this compound reactions:

Spectroscopic TechniqueApplicationPotential Insights
Real-Time Fluorescence SpectroscopyMonitoring reaction kinetics and intermediate formation.Direct observation of the formation and consumption of this compound. magtech.com.cn
Nuclear Magnetic Resonance (NMR)Characterization of reaction intermediates and by-products.Detailed structural information on transient species. mdpi.com
Mass Spectrometry (MS)Identification of reaction products and intermediates.Precise mass determination to confirm molecular formulas.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical synthesis by enabling the prediction of reaction outcomes and the design of novel synthetic routes. eurekalert.orgmi-6.co.jpijsea.com These computational tools can analyze vast datasets of chemical reactions to identify patterns and make predictions with increasing accuracy.

For the synthesis of this compound and its derivatives, AI can be employed to:

Predict Reaction Outcomes: ML models can be trained on existing reaction data to predict the products and yields of new reactions, saving time and resources in the laboratory. eurekalert.org

Optimize Reaction Conditions: AI algorithms can explore a wide range of reaction parameters (e.g., temperature, solvent, catalyst) to identify the optimal conditions for a desired transformation.

Design Novel Synthetic Pathways: Retrosynthesis algorithms powered by AI can propose novel and efficient routes to synthesize this compound, potentially uncovering pathways that would not be obvious to a human chemist. engineering.org.cnarxiv.org

AI/ML ApplicationDescriptionPotential Impact
Reaction Outcome PredictionPredicting the products and yields of chemical reactions.Reduced number of trial-and-error experiments. eurekalert.org
Retrosynthesis PlanningProposing synthetic routes to a target molecule.Discovery of novel and more efficient synthetic pathways. engineering.org.cnarxiv.org
Catalyst DesignIdentifying optimal catalysts for specific transformations.Improved reaction efficiency and selectivity.

Development of N-Hydroxylated Naphthalene (B1677914) Scaffolds for Material Science Applications (excluding direct human contact/use)

The unique electronic and structural properties of the N-hydroxylated naphthalene scaffold make it an attractive building block for the development of novel materials. Research in this area is focused on creating materials with tailored optical, electronic, and chemical properties for a range of applications, excluding those involving direct human contact.

The naphthalene moiety itself is a versatile scaffold in medicinal chemistry and has been incorporated into various materials. ijpsjournal.com The introduction of the N-hydroxy group can further modulate the properties of these materials. For instance, N-hydroxylated naphthalene derivatives could be explored as components of:

Organic Light-Emitting Diodes (OLEDs): The fluorescence properties of these compounds could be harnessed for the development of new emissive materials.

Sensors: The hydroxylamine group can act as a recognition site for specific analytes, enabling the development of chemosensors. For example, a boron-nitrogen heterocyclic AIE probe has been developed for the sensitive detection of picric acid. unito.it

Catalysts: The ability of the scaffold to coordinate with metal ions could be utilized in the design of novel catalysts for organic synthesis.

The development of porous scaffolds is another area of interest in materials science. core.ac.uknumberanalytics.comaccscience.com While often associated with biomedical applications, porous materials have a wide range of uses in catalysis, separation, and energy storage. N-hydroxylated naphthalene derivatives could be incorporated into porous polymers or metal-organic frameworks (MOFs) to impart specific functionalities.

Mechanistic Studies of Interaction with Novel Classes of Biomacromolecules (e.g., RNA, lipids in chemical models)

While direct human use is excluded, understanding the fundamental interactions of this compound with biomacromolecules in chemical models is crucial for a complete picture of its chemical reactivity. Research in this area focuses on elucidating the mechanisms of interaction with molecules like RNA and lipids, which can inform our understanding of its potential environmental impact and guide the design of safer materials.

The interaction of aromatic amines and their metabolites with nucleic acids has been a subject of study for decades. annualreviews.org It is known that the N-hydroxy metabolites of some aromatic amines can be further activated to reactive species that bind covalently to DNA. iarc.fr Similar studies on the interaction of this compound with RNA are warranted to understand its potential to interfere with RNA function in in-vitro models.

Lipid peroxidation is another important area of investigation. The interaction of this compound with lipids could lead to the generation of reactive oxygen species (ROS) and oxidative damage. mdpi.com Studying these interactions in model membrane systems can provide insights into the potential for this compound to induce oxidative stress.

BiomacromoleculeFocus of Mechanistic StudyPotential Insights
RNACovalent binding and structural modifications.Understanding the potential for interference with RNA function in chemical models. annualreviews.org
LipidsInduction of lipid peroxidation and oxidative stress.Elucidating the mechanisms of membrane damage in model systems. mdpi.com

Q & A

Q. What techniques are recommended for distinguishing this compound adducts from background oxidative DNA damage?

  • Methodological Answer :
  • Isotope dilution MS : Spike samples with <sup>15</sup>N-labeled adducts as internal standards.
  • Enzymatic digestion : Use repair enzymes (e.g., Fpg protein) to cleave background oxidative lesions before analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.